molecular formula C12H13ClN2O B1396864 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-80-5

1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No. B1396864
M. Wt: 236.7 g/mol
InChI Key: XWGABQGCUPGCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (hereafter referred to as 5-chloro-IPE) is a synthetic compound belonging to the class of pyrrolo[2,3-c]pyridin-3-yl derivatives. It is a colorless, odorless, and crystalline solid with a melting point of 202-204°C. 5-Chloro-IPE has a wide range of applications, including use as an intermediate in the synthesis of pharmaceuticals, and as a research chemical in the field of biomedical science.

Scientific Research Applications

Synthesis and Antiviral Activity

The compound 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone serves as a precursor in the synthesis of various heterocyclic compounds with potential antiviral activity. For instance, the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives demonstrates the versatility of pyridine-based compounds in creating biologically active molecules. These compounds have been evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating their potential in antiviral research F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006, Phosphorus, Sulfur, and Silicon and the Related Elements.

Metabolism Studies

In another study, the metabolism of a structurally related compound, 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), was investigated. This research provides insights into the metabolic pathways involving oxidation and conjugation reactions of pyrrolopyridin compounds, which could be relevant for understanding the metabolic fate of 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Benjamin M Johnson et al., 2008, Drug Metabolism and Disposition.

Antimicrobial Activity

Additionally, the synthesis of related compounds like 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, suggesting that derivatives of 1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone could also possess similar properties. The study of such compounds contributes to the development of new antimicrobial agents, which is a crucial area of research given the rising challenge of antibiotic resistance J. Salimon, N. Salih, Hasan Hussien, 2011, Sains Malaysiana.

properties

IUPAC Name

1-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-7(2)15-6-10(8(3)16)9-4-12(13)14-5-11(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGABQGCUPGCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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